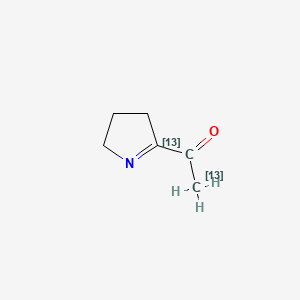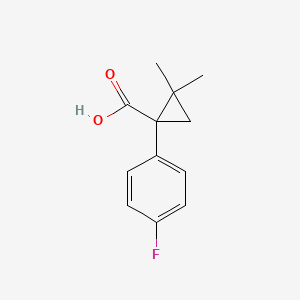
7,8-Dehydro Nalmefene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dehydro Nalmefene is a derivative of nalmefene, a medication primarily used to treat opioid dependence and alcohol dependence. This compound is known for its ability to block the effects of opioids at the mu-opioid receptor, making it a valuable tool in addiction treatment research.
Mechanism of Action
Target of Action
The primary targets of 7,8-Dehydro Nalmefene are the mu (μ)-opioid and delta (δ)-opioid receptors, where it acts as an antagonist. It also acts as a partial agonist at the kappa (κ)-opioid receptor . These opioid receptors are involved in various brain signaling pathways, including the mesolimbic pathway, which plays an important role in the positive reinforcement of natural rewards like food and drugs of abuse .
Mode of Action
As an antagonist, this compound blocks ligands from binding to the opioid receptor . This prevents opioid molecules from attaching and exerting their effects. Animal studies suggest that kappa-opioid receptor signaling blocks acute reward and positive reinforcement effects of drugs with abusive potential by decreasing dopamine in the nucleus accumbens .
Biochemical Pathways
This compound affects the cortico-mesolimbic functions, possibly by modulating them . Preclinical studies suggest that this compound restores alcohol-induced dysregulations of the MOR/endorphins and the KOR/dynorphin system .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 40–50% when administered orally . It is metabolized in the liver and has an elimination half-life of approximately 10.8 ± 5.2 hours . The compound is excreted through the kidneys .
Result of Action
The action of this compound results in the prevention or reversal of the effects of opioids, including respiratory depression, sedation, and hypotension . It has a longer duration of action than naloxone, another opioid antagonist used to reverse opioid overdose . In a study of brain receptor occupancy, a 1 mg dose of this compound blocked over 80% of brain opioid receptors .
Biochemical Analysis
Biochemical Properties
7,8-Dehydro Nalmefene, like its parent compound Nalmefene, is likely to interact with opioid receptors, including the mu (μ)-opioid and delta (δ)-opioid receptors . The nature of these interactions is likely to be antagonistic, similar to Nalmefene, thereby reversing or reducing the effects of opioids .
Cellular Effects
The cellular effects of this compound are not fully understood due to limited research. It’s parent compound, Nalmefene, has been shown to have significant effects on various types of cells and cellular processes . For instance, Nalmefene can reverse the respiratory depression caused by opioid overdose . It’s plausible that this compound may have similar effects.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. Nalmefene, its parent compound, acts as an antagonist at the mu (μ)-opioid and delta (δ)-opioid receptors and a partial agonist at the kappa (κ)-opioid receptor . This suggests that this compound might exert its effects at the molecular level through similar interactions with these opioid receptors.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Nalmefene has been shown to have a long duration of action, surpassing most opioids . This could suggest that this compound may also exhibit prolonged effects in laboratory settings.
Dosage Effects in Animal Models
Information on the dosage effects of this compound in animal models is currently not available. Nalmefene has been used in various dosages in animal models to study its effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-studied. Nalmefene is distributed rapidly following a parenteral dose, blocking over 80% of brain opioid receptors within 5 minutes .
Preparation Methods
The synthesis of 7,8-Dehydro Nalmefene involves several steps, starting from nalmefene. The process typically includes:
Oxidation: Nalmefene undergoes an oxidation reaction to form this compound.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving specific oxidizing agents and solvents to ensure the desired product is obtained.
Industrial Production: Industrial production methods focus on optimizing yield and purity. .
Chemical Reactions Analysis
7,8-Dehydro Nalmefene undergoes various chemical reactions, including:
Oxidation: This reaction is crucial in the synthesis of this compound from nalmefene.
Reduction: The compound can be reduced back to nalmefene under specific conditions.
Substitution: It can undergo substitution reactions, where functional groups are replaced by others, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are often carried out in solvents such as methanol or ethanol.
Major Products: The primary product is this compound, with potential side products depending on the reaction conditions.
Scientific Research Applications
7,8-Dehydro Nalmefene has several scientific research applications:
Chemistry: It is used to study the mechanisms of opioid receptor antagonists and their interactions with various receptors.
Biology: Researchers explore its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential in treating opioid and alcohol dependence, offering an alternative to nalmefene with potentially improved properties.
Industry: The compound is used in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics
Comparison with Similar Compounds
7,8-Dehydro Nalmefene is similar to other opioid antagonists like nalmefene and naltrexone:
Nalmefene: Both compounds block opioid receptors, but this compound may offer improved oral bioavailability and a longer duration of action.
Naltrexone: While structurally similar, this compound may have advantages in terms of absorption and reduced liver toxicity.
Uniqueness: The unique properties of this compound, such as its potential for better oral absorption and longer-lasting effects, make it a promising candidate for further research and development
Conclusion
This compound is a compound with significant potential in the fields of chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it a valuable subject for scientific research, particularly in the context of addiction treatment.
Properties
CAS No. |
91598-83-3 |
|---|---|
Molecular Formula |
C21H23NO3 |
Molecular Weight |
337.419 |
IUPAC Name |
(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C21H23NO3/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13/h4-7,13,16,19,23-24H,1-3,8-11H2/t16-,19+,20+,21-/m1/s1 |
InChI Key |
DNMTZPZJQISVPP-MBPVOVBZSA-N |
SMILES |
C=C1C=CC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O |
Synonyms |
(5α)-17-(Cyclopropylmethyl)-7,8-didehydro-4,5-epoxy-6-methylene-morphinan-3,14-diol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


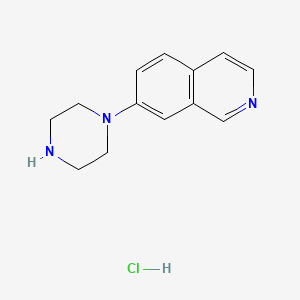
![Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate](/img/structure/B565734.png)
![4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol](/img/structure/B565735.png)
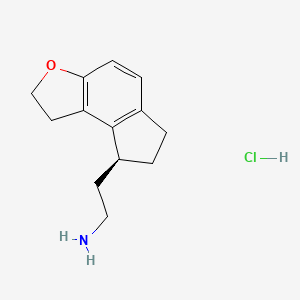
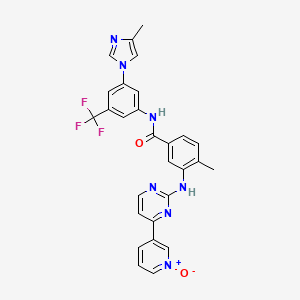

![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline](/img/structure/B565745.png)
![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one](/img/structure/B565746.png)
